N-(3,4-dimethoxybenzyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide
Description
N-(3,4-dimethoxybenzyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is a synthetic acetamide derivative characterized by a phenoxyacetamide backbone, a 2-methyltetrazole moiety, and a 3,4-dimethoxybenzyl substituent. Tetrazoles are widely employed as bioisosteres for carboxylic acids due to their metabolic stability and hydrogen-bonding capabilities, making them valuable in drug design . The 3,4-dimethoxybenzyl group may enhance lipophilicity and influence target binding through π-π interactions or steric effects.
Properties
Molecular Formula |
C19H21N5O4 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-[4-(2-methyltetrazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C19H21N5O4/c1-24-22-19(21-23-24)14-5-7-15(8-6-14)28-12-18(25)20-11-13-4-9-16(26-2)17(10-13)27-3/h4-10H,11-12H2,1-3H3,(H,20,25) |
InChI Key |
PNOSNHZVQIBORX-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide typically involves multiple steps:
Formation of the Dimethoxybenzyl Intermediate: The starting material, 3,4-dimethoxybenzyl chloride, is reacted with an appropriate nucleophile to form the dimethoxybenzyl intermediate.
Introduction of the Tetrazole Ring: The intermediate is then subjected to a cyclization reaction with sodium azide and a suitable catalyst to form the tetrazole ring.
Coupling with Phenoxyacetic Acid: The final step involves coupling the tetrazole-containing intermediate with phenoxyacetic acid under amide bond-forming conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxybenzyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes or carboxylic acids, while reduction of nitro groups would yield amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Structural Analogs with Tetrazole Moieties
N-(1-Benzyl-4-piperidinyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide ()
- Molecular Formula : C22H26N6O2
- Key Features: Shares the phenoxyacetamide backbone and 2-methyltetrazole group but replaces the 3,4-dimethoxybenzyl with a benzylpiperidine substituent.
- However, the absence of methoxy groups may reduce electron-donating effects critical for receptor binding .
N-Benzyl-2-(N-(3,4-dimethoxyphenethyl)acetamido)-2-(1-(2,4,4-trimethylpentan-2-yl)-1H-tetrazol-5-yl)acetamide ()
- Key Features : Incorporates a branched alkyl chain on the tetrazole and a dimethoxyphenethyl group.
- Implications : The dimethoxyphenethyl substituent mirrors the target compound’s dimethoxybenzyl group but extends the alkyl chain, which could alter steric bulk and pharmacokinetic properties. The branched alkyl chain on the tetrazole may enhance metabolic resistance compared to the target’s simpler 2-methyl group .
Analogs with Heterocyclic Replacements
N-[4-[(3,4-Dimethylisoxazol-5-yl)sulfamoyl]phenyl]-2-[4-(4-methylphenyl)phenoxy]acetamide ()
- Molecular Formula : C25H24N4O5S
- Key Features : Replaces tetrazole with a sulfamoyl-linked dimethylisoxazole.
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide ()
- Key Features : Uses a dihydrothiadiazole core instead of tetrazole.
- Implications : Thiadiazoles are electron-deficient heterocycles, which may engage in unique dipole interactions. However, they lack the metabolic stability associated with tetrazoles, making the target compound more favorable for long-acting formulations .
Functional Group Variations in Acetamide Derivatives
2-{4-[(5-Methoxybenzimidazol-1-yl)sulfonyl]phenoxy}-N-(2-pyridyl)acetamide ()
- Key Features : Contains a sulfonyl-linked benzimidazole and pyridyl group.
- Implications: The sulfonyl group increases acidity and hydrogen-bonding capacity, which may enhance target affinity but reduce blood-brain barrier penetration compared to the target’s non-sulfonated structure .
N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide ()
- Key Features: Features a complex peptidomimetic backbone with dimethylphenoxy and acetamido groups.
Biological Activity
N-(3,4-dimethoxybenzyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is a complex organic compound with notable structural features that suggest diverse biological activities. This article delves into its biological properties, synthesis, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 383.4 g/mol. The compound features a dimethoxybenzyl group , a tetrazole moiety , and a phenoxy group , which contribute to its biological activity profile.
Structural Comparison with Similar Compounds
A comparison with structurally similar compounds highlights the unique features of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(3,4-Dimethoxyphenyl)-3-methyl-1H-tetrazole | Dimethoxyphenyl and tetrazole | Anticancer properties |
| 4-Methyl-N-(3-methoxybenzyl)-1H-tetrazole | Methoxybenzyl and tetrazole | Anti-inflammatory effects |
| 2-[4-(Phenoxymethyl)-1H-tetrazol-5-yl]-acetamide | Phenoxymethyl and acetamide | Antimicrobial activity |
Antimicrobial Properties
Research indicates that compounds containing tetrazole rings often exhibit significant antimicrobial activity. Preliminary studies suggest that this compound may possess similar properties due to its structural components. The dimethoxybenzyl moiety enhances lipophilicity, potentially improving bioavailability and interaction with microbial targets.
Anti-inflammatory Effects
The presence of the phenoxy group in the compound may provide anti-inflammatory properties, which are common in similar structures. Compounds with such characteristics have been explored for their ability to inhibit inflammatory pathways, making them candidates for further pharmacological studies .
Anticancer Activity
The structural features of this compound suggest it may act as an anticancer agent. Studies on related compounds indicate that modifications in the tetrazole or phenoxy groups can enhance cytotoxicity against various cancer cell lines .
Understanding the mechanism of action is crucial for optimizing the therapeutic potential of this compound. Interaction studies typically focus on binding affinities to specific biological targets such as enzymes or receptors. In vitro assays can elucidate the efficacy and mechanism of action, providing insights into how this compound might influence cellular pathways involved in disease processes.
Synthesis and Research Findings
The synthesis of this compound generally involves multi-step synthetic routes such as Ugi multi-component reactions. These methods allow for the simultaneous formation of multiple bonds, leading to high yields of complex structures.
Conclusion and Future Directions
This compound shows promise as a lead compound in medicinal chemistry due to its unique structure and potential biological activities. Future research should focus on:
- In-depth pharmacological studies to confirm its antimicrobial, anti-inflammatory, and anticancer activities.
- Mechanistic studies to better understand how this compound interacts with biological targets.
- Optimization of synthesis methods to improve yield and reduce costs for potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
